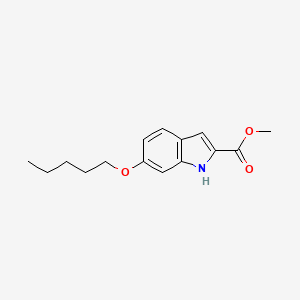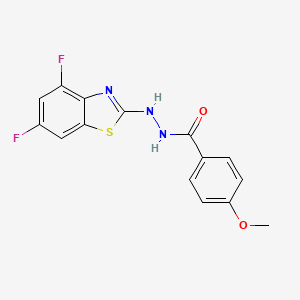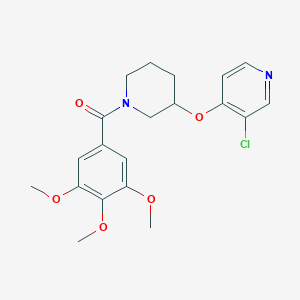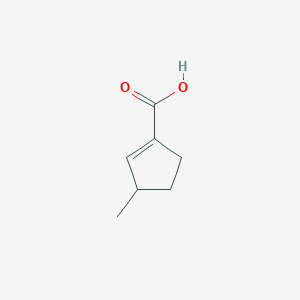
methyl 6-(pentyloxy)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(pentyloxy)-1H-indole-2-carboxylate, also known as MPI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole derivatives and has shown promising results in various fields of research. In
Wirkmechanismus
The exact mechanism of action of methyl 6-(pentyloxy)-1H-indole-2-carboxylate is not fully understood. However, it is believed to act on various molecular targets in the body, including the cannabinoid receptors and the adenosine receptors. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
methyl 6-(pentyloxy)-1H-indole-2-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce the growth of tumors in animal models of cancer. Additionally, methyl 6-(pentyloxy)-1H-indole-2-carboxylate has been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-(pentyloxy)-1H-indole-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also has a range of potential applications in various fields of research. However, there are also limitations to its use. methyl 6-(pentyloxy)-1H-indole-2-carboxylate is not yet widely available, and its exact mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on methyl 6-(pentyloxy)-1H-indole-2-carboxylate. One area of interest is the development of new drugs based on the structure of methyl 6-(pentyloxy)-1H-indole-2-carboxylate. Another area of interest is the use of methyl 6-(pentyloxy)-1H-indole-2-carboxylate as a tool for studying the function of certain proteins in the body. Additionally, more research is needed to determine the safety and efficacy of methyl 6-(pentyloxy)-1H-indole-2-carboxylate in humans and to further understand its mechanism of action.
In conclusion, methyl 6-(pentyloxy)-1H-indole-2-carboxylate is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields and purity, and it has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
Methyl 6-(pentyloxy)-1H-indole-2-carboxylate can be synthesized through a multi-step process that involves the reaction of pentyloxybenzaldehyde with indole-2-carboxylic acid in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide to yield methyl 6-(pentyloxy)-1H-indole-2-carboxylate. This synthesis method has been optimized to produce high yields and purity of methyl 6-(pentyloxy)-1H-indole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(pentyloxy)-1H-indole-2-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, methyl 6-(pentyloxy)-1H-indole-2-carboxylate has been studied for its potential use in the development of new drugs and as a tool for studying the function of certain proteins in the body.
Eigenschaften
IUPAC Name |
methyl 6-pentoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-4-5-8-19-12-7-6-11-9-14(15(17)18-2)16-13(11)10-12/h6-7,9-10,16H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBLDGXJBMOPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(pentyloxy)-1H-indole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2665386.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2665387.png)
![5-Butyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2665388.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2665390.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2665392.png)
![6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2665393.png)


![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2665398.png)

![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)
![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)